1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea typically involves the reaction of 4-fluoroaniline with 4-(3-methoxypiperidin-1-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-(4-Fluorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-3-2-12-23(13-18)17-10-8-16(9-11-17)22-19(24)21-15-6-4-14(20)5-7-15/h4-11,18H,2-3,12-13H2,1H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXRXDDVIQXSDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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